molecular formula C23H17F2N7O2 B15142224 SGC agonist 2

SGC agonist 2

Cat. No.: B15142224
M. Wt: 461.4 g/mol
InChI Key: QXIITFGLDWZXEU-HNNXBMFYSA-N
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Description

Soluble guanylate cyclase agonist 2 is a compound that stimulates the activity of soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanylate triphosphate to cyclic guanosine monophosphate. This compound is significant in the regulation of various physiological processes, including vasodilation, platelet aggregation, and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of soluble guanylate cyclase agonist 2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and vary depending on the manufacturer .

Industrial Production Methods

Industrial production of soluble guanylate cyclase agonist 2 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Soluble guanylate cyclase agonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Soluble guanylate cyclase agonist 2 has a wide range of scientific research applications, including:

Mechanism of Action

Soluble guanylate cyclase agonist 2 exerts its effects by binding to the heme-nitric oxide/oxygen domain of soluble guanylate cyclase, leading to an increase in the production of cyclic guanosine monophosphate. This second messenger molecule then activates various downstream signaling pathways, resulting in physiological effects such as vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other soluble guanylate cyclase stimulators and activators, such as:

    Riociguat: Approved for the treatment of pulmonary hypertension.

    Vericiguat: Approved for the treatment of heart failure.

    Praliciguat: Investigated for heart failure with preserved ejection fraction.

    Olinciguat: Developed for sickle cell disease

Uniqueness

Soluble guanylate cyclase agonist 2 is unique in its ability to activate the enzyme independently of nitric oxide, making it a valuable tool for studying nitric oxide-independent signaling pathways and for developing new therapeutic agents for conditions where nitric oxide signaling is impaired .

Properties

Molecular Formula

C23H17F2N7O2

Molecular Weight

461.4 g/mol

IUPAC Name

(4R)-10-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5,5-dimethyl-2,7,9,11-tetrazatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-3,6-dione

InChI

InChI=1S/C23H17F2N7O2/c1-23(2)15-14-17(29-21(15)33)27-19(28-18(14)30-22(23)34)16-12-7-11(24)8-26-20(12)32(31-16)9-10-5-3-4-6-13(10)25/h3-8,15H,9H2,1-2H3,(H2,27,28,29,30,33,34)/t15-/m0/s1

InChI Key

QXIITFGLDWZXEU-HNNXBMFYSA-N

Isomeric SMILES

CC1([C@H]2C3=C(NC2=O)N=C(N=C3NC1=O)C4=NN(C5=C4C=C(C=N5)F)CC6=CC=CC=C6F)C

Canonical SMILES

CC1(C2C3=C(NC2=O)N=C(N=C3NC1=O)C4=NN(C5=C4C=C(C=N5)F)CC6=CC=CC=C6F)C

Origin of Product

United States

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